exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate
Overview
Description
exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate: is a chemical compound with the molecular formula C17H26N2O4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate typically involves the following steps:
Formation of the azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc protecting group: The azabicyclo[2.2.1]heptane core is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Formation of the benzylcarbamate: The Boc-protected azabicyclo[2.2.1]heptane is then reacted with benzyl chloroformate (CbzCl) to form the benzylcarbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylcarbamate moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF or KOtBu in THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylcarbamates.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It can be used in the study of enzyme mechanisms and as a probe in biochemical assays. Medicine Industry : Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with biological targets. The benzylcarbamate moiety can also undergo hydrolysis, releasing benzyl alcohol and carbamic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid racemate: Similar core structure but with a carboxylic acid group instead of a benzylcarbamate.
exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate: Similar core structure but with an amine group instead of a benzylcarbamate.
Uniqueness: The presence of the benzylcarbamate moiety in exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate provides unique reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHIMSKFPVNTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119275 | |
Record name | 1,1-Dimethylethyl 2-[[(phenylmethoxy)carbonyl]amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901119275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-02-5 | |
Record name | 1,1-Dimethylethyl 2-[[(phenylmethoxy)carbonyl]amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[[(phenylmethoxy)carbonyl]amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901119275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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